molecular formula C16H16N4O2S2 B2918407 (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone CAS No. 2194908-60-4

(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone

Cat. No.: B2918407
CAS No.: 2194908-60-4
M. Wt: 360.45
InChI Key: HEVQPKHEFWPUAJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

(2-ethyl-1,3-benzothiazol-6-yl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S2/c1-2-15-18-12-4-3-10(7-13(12)23-15)16(21)20-6-5-11(9-20)22-14-8-17-24-19-14/h3-4,7-8,11H,2,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVQPKHEFWPUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(C3)OC4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone typically involves multiple steps:

  • Formation of the 1,2,5-Thiadiazole moiety.

  • Coupling the thiadiazole unit to pyrrolidin-1-yl through an ether linkage.

  • Introduction of the 2-ethylbenzo[d]thiazole component via a Friedel-Crafts acylation or similar reaction to incorporate the methanone functionality.

Industrial Production Methods: Scaling up for industrial production would necessitate robust and reproducible methods:

  • Optimizing each synthetic step to maximize yield and purity.

  • Employing continuous flow reactors for better control over reaction parameters.

  • Utilizing catalysis to enhance efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Potential conversion of thiazole or thiadiazole rings.

  • Reduction: Hydrogenation of the pyrrolidinyl ring.

  • Substitution: Halogenation or nucleophilic substitution at aromatic positions.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate or hydrogen peroxide.

  • Reducing agents: Lithium aluminium hydride or hydrogen gas with palladium/carbon catalyst.

  • Substitution reagents: Halogen sources like NBS (N-Bromosuccinimide) or nucleophiles like thiolates.

Major Products: The specific products depend on the reaction conditions but can include altered rings or additional functional groups enhancing the molecule's reactivity or stability.

Scientific Research Applications

Chemistry:

  • As a precursor for more complex molecular assemblies.

  • In studying reaction mechanisms involving sulfur and nitrogen heterocycles.

Biology:

  • Investigating potential bioactivity against bacterial or fungal strains due to the presence of heteroatoms.

  • Exploring interactions with biomolecules for possible therapeutic applications.

Medicine:

  • Evaluated as a candidate for drug development, particularly for anti-inflammatory or anti-cancer properties due to the heterocyclic components.

  • Used in designing probes for molecular imaging or diagnostic purposes.

Industry:

  • Potential use in materials science for creating polymers or coatings with specific properties.

  • Application in the agricultural sector for developing novel pesticides or herbicides.

Mechanism of Action

Compared to other compounds with similar structures, (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone stands out due to the following:

  • Enhanced stability: The combination of heterocycles may confer greater resistance to metabolic degradation.

  • Broader reactivity: Unique functional groups allow for diverse chemical reactions.

  • Distinct bioactivity: Specific interactions with biological targets could result in unique pharmacological profiles.

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Thiadiazole vs. Thiophene/Thiophene Derivatives: The target compound’s 1,2,5-thiadiazole ring differs from the thieno[2,3-b]thiophene systems in compounds like 7b and 10 .
  • Benzothiazole vs. Pyrazole/Pyrimidine :
    The 2-ethylbenzothiazole group in the target contrasts with the pyrazole-pyrimidine hybrids in 10 , which contain multiple nitrogen atoms. Benzothiazoles generally confer higher lipophilicity (logP) than pyrimidines, influencing membrane permeability .
  • Substituent Effects :
    The ethyl group on the benzothiazole (target) may improve metabolic stability compared to the phenyl groups in 7b or methyl groups in 11a , which could increase susceptibility to oxidative degradation .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key IR (C=O, cm⁻¹) Notable NMR Shifts (δ)
Target Compound C17H16N3O2S2* 370.45* Not reported - ~1720 (inferred) Pyrrolidine H: ~3.5–4.5 (m)†
7b C28H22N6O2S2 538.64 >300 70 1720 2.22 (s, CH3), 7.3–7.52 (ArH)
10 C34H20N8S2 604.71 Not specified 75 - 2.22 (s, CH3), 7.36–8.9 (ArH)

*Calculated based on structural analysis.
†Hypothesized shifts for pyrrolidine protons.

  • Thermal Stability :
    The high melting point (>300°C) of 7b suggests strong crystalline packing, whereas the target compound’s stability may depend on the flexibility of its pyrrolidine linker.

Analytical Techniques

  • Spectroscopy :
    IR and NMR data for the target’s carbonyl group (C=O) and aromatic protons would align with trends observed in 7b (C=O at 1720 cm⁻¹, aromatic δ 7.3–7.52) .
  • Chromatography :
    Methods like TLC (used in 10 ’s purification) and HPLC could ensure purity, though the target’s lipophilicity may necessitate alternative mobile phases .

Biological Activity

The compound (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure combines a pyrrolidine ring, thiadiazole moiety, and benzo[d]thiazole, suggesting diverse pharmacological properties. This article aims to consolidate existing research on the biological activity of this compound, highlighting key findings from various studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H14N4O2S\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

This structure indicates the presence of multiple heteroatoms (sulfur and nitrogen), which are often associated with biological activity.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the thiadiazole and benzo[d]thiazole rings followed by their linkage to the pyrrolidine framework. Methods may include cyclization reactions and coupling strategies under controlled conditions to ensure high yields and purity.

Enzyme Inhibition

Research has indicated that compounds with similar structural motifs exhibit significant enzyme inhibition properties. For instance, studies on related thiadiazole derivatives have shown promising results in inhibiting cholinesterases, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cognitive function .

Antimicrobial Properties

The compound's potential antimicrobial activity is also noteworthy. Thiadiazole derivatives have been investigated for their effectiveness against various bacterial strains. For example, a study demonstrated that certain thiadiazole compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that compounds containing thiadiazole and benzo[d]thiazole moieties can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival. For instance, some derivatives have been reported to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : By binding to active sites of enzymes involved in metabolic pathways.
  • DNA/RNA Interaction : Potentially interfering with nucleic acid replication and transcription.
  • Signaling Pathway Modulation : Affecting pathways critical for cell proliferation and apoptosis.

Case Studies

Several case studies have highlighted the biological efficacy of similar compounds:

  • Cholinesterase Inhibition : A study on pyrido[2,3-b]pyrazines showed promising dual inhibition against AChE and BChE with IC50 values indicating strong potential for Alzheimer's treatment .
  • Antimicrobial Activity : Research on thiadiazole derivatives indicated effective inhibition against Staphylococcus aureus and Escherichia coli, demonstrating broad-spectrum antimicrobial properties .
  • Antitumor Effects : In vitro assays revealed that certain benzo[d]thiazole derivatives induced apoptosis in breast cancer cells through caspase activation pathways .

Summary Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
Enzyme InhibitionThiadiazole DerivativesAChE/BChE inhibition
AntimicrobialThiadiazole CompoundsEffective against Gram-positive/negative
CytotoxicityBenzo[d]thiazole DerivativesInduction of apoptosis in cancer cells

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